molecular formula C7H5F3INO B1409273 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227602-78-9

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1409273
CAS RN: 1227602-78-9
M. Wt: 303.02 g/mol
InChI Key: YLTKZEWXNJRYMQ-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3INO . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with an iodine atom at the 2nd position, a methoxy group (-OCH3) at the 3rd position, and a trifluoromethyl group (-CF3) at the 5th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine include a predicted boiling point of 262.6±40.0 °C and a predicted density of 1.867±0.06 g/cm3 . It also has a predicted pKa of -2.90±0.10 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is involved in various chemical syntheses and structural characterizations. For instance, it is used in the synthesis of novel interaction products like 5-trifluoromethyl-pyridine-2-thione with iodine. Such compounds are studied for their structural properties using techniques like UV-spectroscopy and X-ray diffraction, revealing complex molecular interactions and structural details (Chernov'yants et al., 2011).

Methodologies in Organic Synthesis

This compound plays a role in advanced methodologies for organic synthesis. For instance, the regioselective installation of functional groups on pyridines leads to the synthesis of diverse pyridines substituted with different elements, including 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine (Kieseritzky & Lindström, 2010). Such methodologies are crucial in creating various derivatives for further applications in chemical research.

Involvement in Ligand Synthesis

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is also significant in the synthesis of ligands for biological studies. For example, its derivatives have been used in synthesizing ligands to study neuronal nicotinic acetylcholine receptors, showcasing its role in neurochemistry research (Fan et al., 2001).

Application in Materials Science

Furthermore, this compound finds applications in materials science, such as in the synthesis of polymers. Derivatives of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine are used in creating polythiophene derivatives, contributing to the development of materials with unique properties like intramolecular hydrogen bonding (Takagi, Kouchi, & Kawai, 2017).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine are synthesized for potential use in the treatment of nerve agent poisoning. This demonstrates its role in developing therapeutic agents and its importance in pharmaceutical research (Timperley et al., 2005).

Safety and Hazards

While specific safety data for 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-iodo-3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTKZEWXNJRYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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